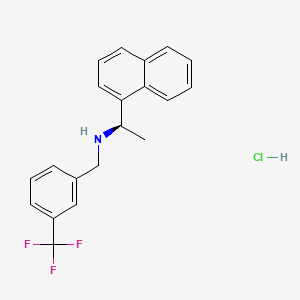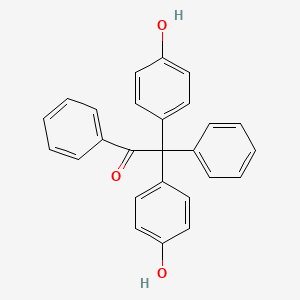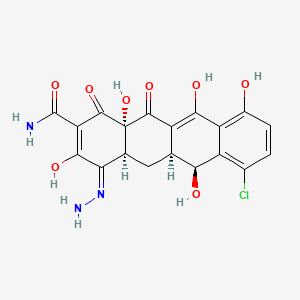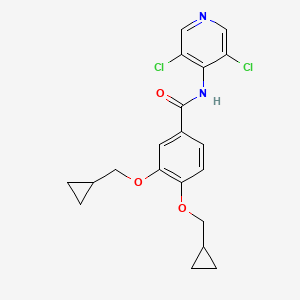![molecular formula C20H16 B588324 2,7-Dimethylbenz[a]anthracene CAS No. 857535-92-3](/img/structure/B588324.png)
2,7-Dimethylbenz[a]anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is a derivative of benz[a]anthracene, with two methyl groups attached at the 2 and 7 positions of the anthracene ring system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as in laboratory settings, with stringent safety protocols to handle the toxic intermediates and final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives, where the aromaticity of the anthracene ring is partially lost.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-1,4-dione.
Reduction: Formation of 2,7-dimethyl-1,2,3,4-tetrahydrobenz[a]anthracene.
Substitution: Formation of 2,7-dihalobenz[a]anthracene derivatives.
科学研究应用
2,7-Dimethylbenz[a]anthracene is extensively used in scientific research due to its ability to induce tumors. Some key applications include:
Cancer Research: Used as a model compound to study the mechanisms of carcinogenesis and to test the efficacy of anti-cancer drugs.
Toxicology Studies: Helps in understanding the toxic effects of polycyclic aromatic hydrocarbons on living organisms.
Immunology: Used to study the immunosuppressive effects and the impact on the immune system.
Environmental Science: Serves as a marker for studying the environmental impact of polycyclic aromatic hydrocarbons.
作用机制
The carcinogenic effects of 2,7-Dimethylbenz[a]anthracene are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and transcription, leading to mutations and ultimately cancer. The compound is metabolically activated by cytochrome P450 enzymes to form reactive intermediates that bind to DNA. The interleukin-2 pathway is also implicated in its immunosuppressive effects .
相似化合物的比较
7,12-Dimethylbenz[a]anthracene: Another potent carcinogen with similar structure but different methyl group positions.
Benz[a]anthracene: The parent compound without methyl substitutions.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
Uniqueness: 2,7-Dimethylbenz[a]anthracene is unique due to its specific methyl group positions, which influence its reactivity and biological effects. Compared to 7,12-Dimethylbenz[a]anthracene, it has different metabolic pathways and forms distinct DNA adducts, leading to variations in its carcinogenic potency and immunosuppressive properties.
属性
IUPAC Name |
2,7-dimethylbenzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-7-8-15-9-10-18-14(2)17-6-4-3-5-16(17)12-20(18)19(15)11-13/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQBKKYXTKBXJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C(C4=CC=CC=C4C=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)






![methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B588263.png)

